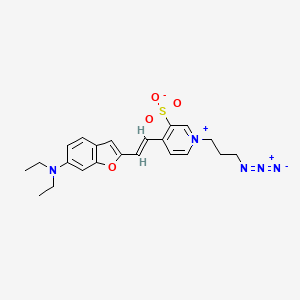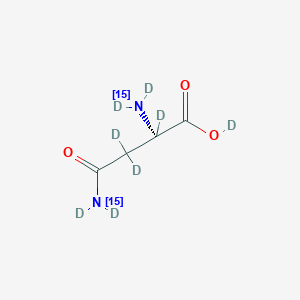
3,3'-Diheptylthiacarbocyanine iodide, for fluorescence
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Diheptylthiacarbocyanine iodide is a fluorescent dye belonging to the cyanine family. It is known for its strong absorption and emission in the near-infrared region, making it highly valuable in various scientific and industrial applications, particularly in fluorescence microscopy and imaging.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diheptylthiacarbocyanine iodide typically involves the condensation of heptyl-substituted benzothiazole with a suitable aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques to remove any impurities.
Types of Reactions:
Oxidation: 3,3’-Diheptylthiacarbocyanine iodide can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to substitute the iodine atom.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco forms of the dye.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3’-Diheptylthiacarbocyanine iodide is widely used in scientific research due to its unique fluorescent properties. Some key applications include:
Chemistry: Used as a probe in various spectroscopic techniques to study molecular interactions and dynamics.
Biology: Employed in fluorescence microscopy to stain and visualize cellular structures, particularly membranes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases, including cancer.
Industry: Applied in the development of optical sensors and devices due to its strong near-infrared fluorescence.
作用机制
The fluorescence of 3,3’-Diheptylthiacarbocyanine iodide is due to its ability to absorb light in the near-infrared region and emit it at a longer wavelength. This process involves the excitation of electrons to a higher energy state and their subsequent return to the ground state, releasing energy in the form of fluorescence. The molecular targets and pathways involved include interactions with cellular membranes and other biological structures, where the dye integrates and fluoresces upon excitation.
相似化合物的比较
3,3’-Diheptylthiacarbocyanine iodide is compared with other cyanine dyes such as:
3,3’-Diethylthiacarbocyanine iodide: Similar in structure but with ethyl groups instead of heptyl, leading to different solubility and fluorescence properties.
3,3’-Dihexyloxacarbocyanine iodide: Contains hexyloxy groups, used for staining mitochondria and endoplasmic reticulum.
3,3’-Dipropylthiacarbocyanine iodide: Features propyl groups, often used in membrane potential studies.
The uniqueness of 3,3’-Diheptylthiacarbocyanine iodide lies in its longer alkyl chains, which enhance its integration into lipid membranes and improve its fluorescence characteristics in biological systems.
属性
分子式 |
C31H41IN2S2 |
|---|---|
分子量 |
632.7 g/mol |
IUPAC 名称 |
(2E)-3-heptyl-2-[(E)-3-(3-heptyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C31H41N2S2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
QJIIDBGAPSEKOV-UHFFFAOYSA-M |
手性 SMILES |
CCCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |
规范 SMILES |
CCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)






![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)


![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
